molecular formula C15H22O B14842832 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene

4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene

Cat. No.: B14842832
M. Wt: 218.33 g/mol
InChI Key: GBGCTHKTLFGQKL-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene, cyclopropyl alcohol, and ethyl bromide.

    Formation of Cyclopropoxy Group: Cyclopropyl alcohol is reacted with a suitable reagent, such as a strong acid or base, to form the cyclopropoxy group.

    Attachment to Benzene Ring: The cyclopropoxy group is then attached to the benzene ring through a substitution reaction, often using a catalyst to facilitate the process.

    Introduction of Ethyl Group: Finally, the ethyl group is introduced through an alkylation reaction, typically using ethyl bromide and a strong base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

    Bind to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    Modulate Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.

    Alter Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:

    1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group, resulting in different chemical and physical properties.

    2-Tert-butyl-1-cyclopropoxy-4-ethylbenzene: A positional isomer with the same molecular formula but different structural arrangement.

    4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene: Another positional isomer with variations in the placement of substituents on the benzene ring.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4-tert-butyl-1-cyclopropyloxy-2-ethylbenzene

InChI

InChI=1S/C15H22O/c1-5-11-10-12(15(2,3)4)6-9-14(11)16-13-7-8-13/h6,9-10,13H,5,7-8H2,1-4H3

InChI Key

GBGCTHKTLFGQKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)(C)C)OC2CC2

Origin of Product

United States

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